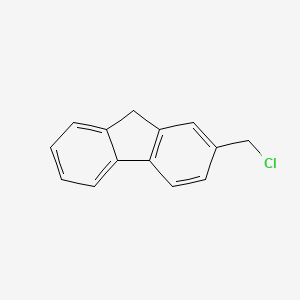
2-Chloromethylfluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloromethylfluorene is a chemical compound with the molecular formula C14H11Cl. It is a derivative of fluorene, where a chlorine atom is substituted at the 2-position of the methyl group. This compound is known for its applications in organic synthesis and material science due to its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloromethylfluorene typically involves the chlorination of fluorene. One common method is the reaction of fluorene with thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, leading to the substitution of a chlorine atom at the 2-position of the methyl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloromethylfluorene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of this compound can lead to the formation of fluorene derivatives with reduced functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution: Products include 2-hydroxymethylfluorene, 2-aminomethylfluorene, and 2-thiomethylfluorene.
Oxidation: Products include 2-fluorenone and 2-fluorenol.
Reduction: Products include various reduced fluorene derivatives.
Aplicaciones Científicas De Investigación
2-Chloromethylfluorene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloromethylfluorene involves its ability to undergo various chemical transformations. The chlorine atom at the 2-position makes it a reactive site for nucleophilic substitution, allowing it to form bonds with different nucleophiles. This reactivity is exploited in organic synthesis to create a wide range of derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
2-Bromomethylfluorene: Similar in structure but with a bromine atom instead of chlorine.
2-Iodomethylfluorene: Contains an iodine atom at the 2-position.
2-Fluoromethylfluorene: Features a fluorine atom at the 2-position.
Uniqueness: 2-Chloromethylfluorene is unique due to its specific reactivity profile. The chlorine atom provides a balance between reactivity and stability, making it suitable for a wide range of chemical reactions. Compared to its bromine and iodine counterparts, it is less reactive but more stable, offering advantages in controlled synthetic applications .
Propiedades
Número CAS |
91679-67-3 |
|---|---|
Fórmula molecular |
C14H11Cl |
Peso molecular |
214.69 g/mol |
Nombre IUPAC |
2-(chloromethyl)-9H-fluorene |
InChI |
InChI=1S/C14H11Cl/c15-9-10-5-6-14-12(7-10)8-11-3-1-2-4-13(11)14/h1-7H,8-9H2 |
Clave InChI |
ZRIDXJOGXXKCEK-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C3=C1C=C(C=C3)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3,4-Dimethoxyphenyl)-7,8-dihydronaphtho[2,3-d][1,3]dioxol-5(6h)-one](/img/structure/B12796337.png)
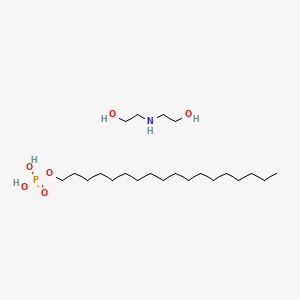


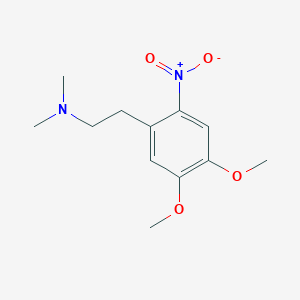
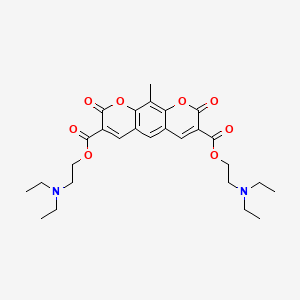
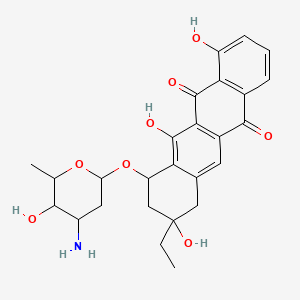
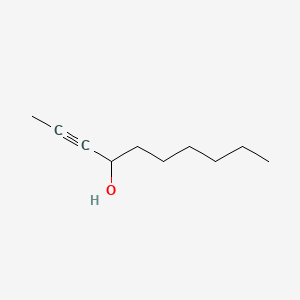

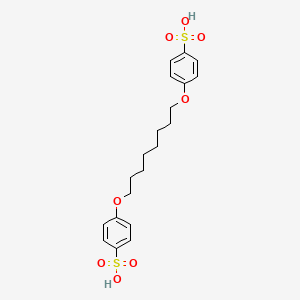



![Pyrrolo[2,1-d][1,5]benzothiazepine-6-carboxamide](/img/structure/B12796408.png)
